molecular formula C15H22N4O2 B6953238 N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1-propan-2-ylpyrazole-3-carboxamide

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B6953238
M. Wt: 290.36 g/mol
InChI Key: IHNHYFNCRHPEMP-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1-propan-2-ylpyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring and an oxazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-9(2)19-7-6-13(17-19)15(20)16-8-10(3)14-11(4)18-21-12(14)5/h6-7,9-10H,8H2,1-5H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNHYFNCRHPEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)CNC(=O)C2=NN(C=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1-propan-2-ylpyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the formation of the pyrazole ring, and finally, the coupling of these two rings through appropriate linkers.

    Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving α-haloketones and amides under acidic or basic conditions.

    Pyrazole Ring Formation: The pyrazole ring is often synthesized through the reaction of hydrazines with 1,3-diketones under reflux conditions.

    Coupling Reaction: The final step involves coupling the oxazole and pyrazole rings using reagents such as coupling agents (e.g., EDC, DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1-propan-2-ylpyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1-propan-2-ylpyrazole-4-carboxamide

Uniqueness

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-1-propan-2-ylpyrazole-3-carboxamide is unique due to its specific combination of oxazole and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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